2-Bromocyclooctan-1-ol
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Overview
Description
2-Bromocyclooctan-1-ol is an organic compound with the molecular formula C8H15BrO. It is a brominated cyclooctanol, characterized by the presence of a bromine atom and a hydroxyl group attached to an eight-membered carbon ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different cyclooctanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form cyclooctanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Cyclooctanol derivatives with different functional groups.
Oxidation: Cyclooctanone.
Reduction: Cyclooctanol.
Scientific Research Applications
2-Bromocyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromocyclooctan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
2-Bromocyclooctan-1-ol can be compared with other brominated cycloalkanols, such as:
2-Bromocyclopentan-1-ol: A five-membered ring analog with similar reactivity but different steric and electronic properties.
2-Bromocyclohexan-1-ol: A six-membered ring analog that shares similar chemical behavior but differs in ring strain and stability.
Uniqueness: this compound is unique due to its eight-membered ring structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying ring strain and reactivity in larger cycloalkanes.
Properties
Molecular Formula |
C8H15BrO |
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Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-bromocyclooctan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |
InChI Key |
CXAFIOJBOMUBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)O)Br |
Origin of Product |
United States |
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